molecular formula C9H15NO B13185949 1-Amino-1-cyclobutylpent-4-en-2-one

1-Amino-1-cyclobutylpent-4-en-2-one

Cat. No.: B13185949
M. Wt: 153.22 g/mol
InChI Key: SOCBHJCSGCIBBT-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylpent-4-en-2-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an amino group attached to a cyclobutyl ring, which is further connected to a pentenone structure. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclobutylpent-4-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable pentenone derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclobutylpent-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-cyclobutylpent-4-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylpent-4-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and pentenone structures can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclopropylpent-4-en-2-one: Similar structure but with a cyclopropyl ring.

    1-Amino-1-cyclopentylpent-4-en-2-one: Similar structure but with a cyclopentyl ring.

    1-Amino-1-cyclohexylpent-4-en-2-one: Similar structure but with a cyclohexyl ring.

Uniqueness

1-Amino-1-cyclobutylpent-4-en-2-one is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-amino-1-cyclobutylpent-4-en-2-one

InChI

InChI=1S/C9H15NO/c1-2-4-8(11)9(10)7-5-3-6-7/h2,7,9H,1,3-6,10H2

InChI Key

SOCBHJCSGCIBBT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C(C1CCC1)N

Origin of Product

United States

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